molecular formula C7H9NO5 B033229 (1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid CAS No. 191471-51-9

(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

Cat. No. B033229
M. Wt: 187.15 g/mol
InChI Key: YASVRZWVUGJELU-ADXDAQDCSA-N
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Description

This compound, known for its complex bicyclic structure, is part of a broader class of substances often explored for their unique chemical and physical properties. While the exact compound is not directly detailed in the available literature, related compounds provide insights into the characteristics and synthetic approaches that might be applicable.

Synthesis Analysis

The synthesis of structurally related compounds often involves intricate steps to establish the bicyclic framework and introduce functional groups at specific positions. For example, the synthesis of a closely related compound, LY379268, utilized derivatization liquid chromatography/mass spectrometry for bioanalysis in rat plasma, highlighting the compound's significance in neuroscience studies (Yulia Benitex et al., 2014). Another example includes the high-yielding synthesis of N-t-butoxycarbonyl-1-amino-2-oxo-3-oxabicyclo[3.1.0]hexane through an intramolecular carbenoid reaction (A. Koskinen & Luis Muñoz, 1990).

Molecular Structure Analysis

The molecular structure of compounds within this class often features a bicyclic ring system that imposes conformational restrictions, influencing their reactivity and interaction with biological targets. The stereoselective synthesis of related compounds like LY354740 underscores the importance of controlling stereochemistry to achieve desired biological activities (C. Pedregal & W. Prowse, 2002).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include derivatization, cyclopropanation, and intramolecular cyclization, crucial for constructing the bicyclic framework and introducing functional groups. For instance, the development of a synthesis route for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid demonstrates the versatility of reactions in manipulating the bicyclic structure (Bettina Bakonyi et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are significantly influenced by the compound's stereochemistry and functional groups. While specific data on the compound are not available, related research indicates that these properties are critical for the compound's application in scientific studies.

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under various conditions, and acidity or basicity, are pivotal for understanding the compound's behavior in both synthetic and biological contexts. For example, the synthesis and properties of azabicyclo derivatives highlight the impact of the bicyclic structure on the compound's chemical behavior (C. Jimeno et al., 2011).

Scientific Research Applications

Plant Betalains: Chemistry and Biochemistry

Betalains, including compounds with structures related to dicarboxylic acids, are pigments found in certain plants. They have been studied for their chemosystematic markers and their potential in increasing pigment production for commercial extraction. Betalains are safe for consumption and contribute to health, suggesting potential bioactive applications of structurally related compounds (Khan & Giridhar, 2015).

Safety, Antioxidant Activity, and Clinical Efficacy

The safety, antioxidant activity, and clinical efficacy of betalains, derived from similar nitrogenous core structures, have been compiled. Their role as micronutrients and potential in pharmaceutical and cosmetic preparations due to their bioavailability, water solubility, and functional value suggests related compounds could have similar applications (Khan, 2016).

Applications in Peptide Studies

The use of TOAC, a paramagnetic amino acid in peptide studies, highlights the value of specific amino acids and their derivatives in analyzing peptide structure and interactions. This suggests the potential utility of (1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid in similar biochemical or pharmaceutical research (Schreier et al., 2012).

Pharmacological Review of Chlorogenic Acid

Research on chlorogenic acid, a phenolic compound with potential therapeutic roles, illustrates the interest in naturally occurring acids for their broad spectrum of health-related applications. This parallels the potential research interest in the specific dicarboxylic acid compound for similar pharmacological properties (Naveed et al., 2018).

Synthesis and Transformations of β-Amino Acid Derivatives

The synthesis and functionalization of cyclic β-amino acids for drug research highlight the importance of structural manipulation in creating bioactive compounds. This suggests the structural framework of (1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid could be similarly explored for drug development (Kiss et al., 2018).

Future Directions

The future directions of research involving this compound are not explicitly mentioned in the available resources. Given its use in proteomics research, it may continue to be a valuable tool in studying protein function and interactions .

properties

IUPAC Name

(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO5/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASVRZWVUGJELU-ADXDAQDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(C2O1)C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@]([C@H]2[C@@H]([C@H]2O1)C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628723
Record name (1S,5R,6S)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

CAS RN

191471-51-9
Record name (1S,5R,6S)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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